molecular formula C16H11ClFN7O B10920545 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10920545
M. Wt: 371.75 g/mol
InChI Key: FPMJXGIOIXJSFM-UHFFFAOYSA-N
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Description

N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, followed by the construction of the triazolopyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce different functional groups at specific positions on the molecule .

Scientific Research Applications

N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Mechanism of Action

The mechanism of action of N2-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cancer cell proliferation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards CDK2 inhibition. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C16H11ClFN7O

Molecular Weight

371.75 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H11ClFN7O/c17-12-3-1-4-13(18)11(12)9-24-8-10(7-20-24)21-15(26)14-22-16-19-5-2-6-25(16)23-14/h1-8H,9H2,(H,21,26)

InChI Key

FPMJXGIOIXJSFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=N3)F

Origin of Product

United States

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